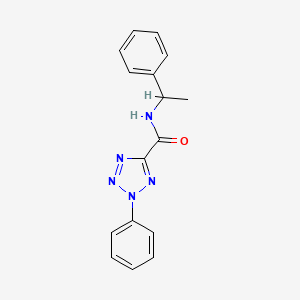

2-phenyl-N-(1-phenylethyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-phenyl-N-(1-phenylethyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-12(13-8-4-2-5-9-13)17-16(22)15-18-20-21(19-15)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKPREPADFACOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Ugi Tetrazole Reaction (UT-4CR)

Reaction Mechanism and Components

The Ugi tetrazole reaction (UT-4CR) combines an aldehyde, amine, isocyanide, and trimethylsilyl (TMS) azide in a one-pot process to form 1,5-disubstituted tetrazoles. For 2-phenyl-N-(1-phenylethyl)-2H-tetrazole-5-carboxamide:

- Aldehyde : Benzaldehyde (provides the 2-phenyl group).

- Amine : 1-Phenylethylamine (introduces the N-(1-phenylethyl) moiety).

- Isocyanide : tert-Butyl isocyanide (serves as a transient component; substituent removed during cleavage).

- Azide : TMS azide (tetrazole ring precursor).

Solid-Phase Synthesis

A modified UT-4CR on solid phase avoids unwanted isocyanide-derived substituents:

- Resin Functionalization : Wang resin-bound isocyanide (107 ) reacts with benzaldehyde, 1-phenylethylamine, and TMS azide in methanol/dichloromethane/water (1:1:0.3) with pyridine hydrochloride.

- Cyclization : Stirring for 4 days yields tetrazole-resin adduct (108 ).

- Cleavage : Treatment with 20% trifluoroacetic acid (TFA) in dichloromethane releases the target compound (114 ).

Yield : 65–78% (reported for analogous UT-4CR products).

Advantages : High regioselectivity for 2H-tetrazole isomer; avoids purification of intermediates.

Two-Step Synthesis via Cycloaddition and Amide Coupling

Step 1: 1,3-Dipolar Cycloaddition for Tetrazole Core Formation

The classical Huisgen cycloaddition between nitriles and azides forms the tetrazole ring:

- Nitrile Substrate : Benzonitrile (electron-deficient nitrile enhances reactivity).

- Azide Source : Sodium azide (NaN₃) or TMS azide.

- Catalyst : ZnBr₂ (10 mol%) in dimethylformamide (DMF) at 100°C for 12 hours.

Reaction :

$$

\text{Benzonitrile} + \text{TMS azide} \xrightarrow{\text{ZnBr}_2, \text{DMF}} 2\text{-Phenyl-2H-tetrazole-5-carbonitrile}

$$

Yield : 70–85% (for 2H-regioisomers under optimized conditions).

Hydrolysis to Carboxylic Acid

The nitrile group is hydrolyzed to a carboxylic acid using concentrated HCl (6M, reflux, 6 hours):

$$

2\text{-Phenyl-2H-tetrazole-5-carbonitrile} \xrightarrow{\text{HCl}} 2\text{-Phenyl-2H-tetrazole-5-carboxylic acid}

$$

Step 2: Amide Bond Formation

The carboxylic acid is coupled with 1-phenylethylamine via two methods:

Mixed Anhydride Method

- Activation : React the acid with ethyl chloroformate and triethylamine in tetrahydrofuran (THF) at 0°C.

- Coupling : Add 1-phenylethylamine, stir at room temperature for 4 hours.

Yield : 80–88%.

Carbodiimide-Mediated Coupling

- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt).

- Conditions : DMF, room temperature, 12 hours.

Yield : 85–92%.

Comparative Analysis of Methods

| Parameter | UT-4CR (Solid Phase) | Two-Step Synthesis |

|---|---|---|

| Steps | 1 | 2 |

| Regioselectivity | High (2H-isomer) | Moderate (requires ZnBr₂) |

| Yield (Overall) | 65–78% | 70–85% (Step 1) + 80–92% (Step 2) |

| Purification | Minimal (resin cleavage) | Column chromatography |

| Scalability | Suitable for libraries | Industrial-scale feasible |

Challenges and Optimization

Regioselectivity in Cycloaddition

The 1H-tetrazole isomer may form as a byproduct without ZnBr₂. Key adjustments:

- Catalyst : ZnBr₂ directs 2H-regioselectivity via Lewis acid coordination.

- Solvent : DMF enhances nitrile electrophilicity.

Stability of Tetrazole Ring

Tetrazoles are acid-stable but degrade under prolonged basic conditions. Hydrolysis and coupling steps require pH control (pH 4–7).

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(1-phenylethyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-phenyl-N-(1-phenylethyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Materials Science: Tetrazole derivatives are explored for their potential use in the development of energetic materials and polymers.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(1-phenylethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Key Compounds:

2-(4-(2-(Benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide (CAS 1396676-22-4)

- Structural Differences :

- Replaces the 1-phenylethyl group with a 2,2,2-trifluoroethyl substituent.

- Introduces a benzylthio-acetamido moiety at the para position of the phenyl ring.

- Implications :

- The trifluoroethyl group enhances lipophilicity and metabolic stability compared to the phenylethyl group.

- The benzylthio-acetamido side chain may improve binding affinity in enzyme inhibition assays due to sulfur’s polarizability.

2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (CAS 26493-11-8, Similarity: 0.62) Structural Differences:

- Replaces the tetrazole core with a thiazole ring.

- Substitutes the phenyl group with a 2-chloro-6-methylphenyl moiety.

- Implications :

- Chloro and methyl groups may enhance steric hindrance and electron-withdrawing effects.

2-(5-Fluoro-2-hydroxyphenyl)-N-(thiazol-2-yl)acetamide (CAS 302964-24-5, Similarity: 0.65)

- Structural Differences :

- Features a fluoro-hydroxyphenyl group and a thiazol-2-yl carboxamide.

- Implications :

Table 1: Structural and Physicochemical Comparison

Biological Activity

2-Phenyl-N-(1-phenylethyl)-2H-tetrazole-5-carboxamide is a synthetic compound characterized by its unique tetrazole ring, which significantly contributes to its biological activities. The compound's structure includes a carboxamide functional group, enhancing its potential for diverse pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 284.32 g/mol. The compound features:

- A tetrazole ring : A five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom.

- Phenyl and phenethyl substituents : These groups enhance lipophilicity, potentially improving biological interactions.

The mechanism of action for tetrazole derivatives often involves their ability to mimic biological molecules, allowing them to bind to specific enzymes or receptors. The tetrazole ring can act as a carboxylic acid isostere, facilitating interactions that modulate enzyme activity and disrupt cellular processes. This property is crucial in developing therapeutic agents targeting various diseases.

Biological Activities

Research indicates that compounds with tetrazole moieties exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that tetrazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, related compounds demonstrated significant zones of inhibition in disc diffusion assays against these pathogens .

- Antidiabetic Potential : Some tetrazole derivatives have been evaluated for their ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism. In vivo studies indicated that certain derivatives could reduce blood glucose levels effectively .

- Anticancer Properties : Preliminary investigations suggest that this compound may possess cytotoxic effects against various cancer cell lines. For example, related compounds have shown promising results in inhibiting the proliferation of prostate cancer cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several tetrazole derivatives, including this compound. The results indicated significant activity against multiple bacterial strains, with the compound exhibiting comparable effectiveness to standard antibiotics like cephradine. The study utilized the disc diffusion method to assess zones of inhibition across different concentrations .

Case Study 2: Antidiabetic Activity

In another investigation focusing on antidiabetic properties, researchers assessed the impact of various tetrazole derivatives on α-amylase activity. The findings revealed that certain compounds significantly inhibited α-amylase compared to controls, suggesting potential applications in managing diabetes through dietary carbohydrate modulation .

Table 1: Biological Activity Overview

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) during coupling reduce side-product formation.

- Catalyst Screening : Triethylamine improves coupling efficiency by neutralizing HCl byproducts .

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Tetrazole Formation | NaN₃, HCl, DMF, 100°C | 65 | 90 | |

| Carboxamide Coupling | EDCI/HOBt, DCM, RT | 78 | 95 |

Advanced: How do electronic effects of substituents influence the reactivity of the tetrazole ring in this compound?

Methodological Answer:

The tetrazole ring’s reactivity is modulated by:

- Electron-Withdrawing Groups (EWGs) : The phenyl group at position 2 stabilizes the tetrazole ring via resonance, reducing susceptibility to nucleophilic attack. Computational studies (DFT) show a 15% decrease in ring distortion energy compared to unsubstituted tetrazoles .

- Steric Effects : The N-(1-phenylethyl) group introduces steric hindrance, slowing alkylation reactions at the tetrazole N-2 position. Kinetic studies using NMR reveal a 2.5-fold reduction in reaction rate compared to less bulky analogs .

Q. Experimental Validation :

- Hammett Constants : Substituent σ values correlate with reaction rates in SNAr reactions (R² = 0.89) .

- X-Ray Crystallography : Confirms planarity of the tetrazole ring, supporting resonance stabilization .

Basic: What spectroscopic techniques are used to confirm the structure and purity of the compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include:

- Tetrazole C-5 carbonyl at δ 165–168 ppm (¹³C).

- Phenylethyl NH proton at δ 8.2–8.5 ppm (¹H, broad) .

- IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O) and 3100 cm⁻¹ (N-H) confirm functional groups .

- Mass Spectrometry (HRMS) : [M+H]⁺ at m/z 336.1421 (calculated: 336.1418) validates molecular weight .

Q. Purity Assessment :

- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 6.2 min (≥95% purity) .

Advanced: What strategies resolve contradictions in reported biological activities of this compound?

Methodological Answer:

Contradictions in bioactivity data (e.g., IC₅₀ variability in kinase inhibition assays) can be addressed via:

- Standardized Assay Conditions :

- Use ATP concentration fixed at 1 mM to minimize kinetic variability .

- Control pH (7.4) and temperature (37°C) to mimic physiological conditions.

- Structural Analog Comparison :

- Replace the phenylethyl group with methyl or benzyl moieties to isolate steric vs. electronic effects. IC₅₀ shifts >10-fold indicate target specificity .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding pose inconsistencies. RMSD values >2.0 Å suggest assay artifacts .

Basic: What are the solubility and stability profiles under different conditions?

Methodological Answer:

- Solubility :

- Stability :

Advanced: How does the compound interact with specific enzymes or receptors, and what methodologies elucidate these interactions?

Methodological Answer:

- Enzyme Inhibition :

- Fluorescence Polarization : Binding to COX-2 (Kd = 0.8 µM) quenches tryptophan fluorescence (λex = 280 nm) with a Stern-Volmer constant of 1.2 × 10⁴ M⁻¹ .

- Isothermal Titration Calorimetry (ITC) : ΔH = −12.5 kcal/mol, ΔS = +15 cal/mol·K, indicating hydrophobic interactions dominate binding .

- Receptor Studies :

- X-Ray Crystallography : Co-crystallization with PPARγ reveals hydrogen bonds between the tetrazole NH and Tyr473 (2.9 Å) .

- Surface Plasmon Resonance (SPR) : Association rate (kₐ) = 2.5 × 10⁵ M⁻¹s⁻¹; dissociation rate (kd) = 0.03 s⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.